8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Description

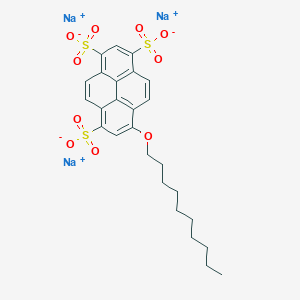

Chemical Identity and Nomenclature

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS 110995-88-5) is a synthetic fluorophore with the molecular formula C₂₆H₂₇Na₃O₁₀S₃ and an average molecular mass of 664.642 g/mol . Its systematic IUPAC name is trisodium 8-(decyloxy)-1,3,6-pyrenetrisulfonate , reflecting three key structural features:

- A pyrene aromatic core

- Three sulfonate groups at positions 1, 3, and 6

- A decyloxy (-O-C₁₀H₂₁) substituent at position 8

Common synonyms include PTS10 , trisodium 8-decyloxypyrene-1,3,6-trisulfonate , and 1,3,6-pyrenetrisulfonic acid 8-decyloxy derivative . The compound crystallizes as a hydrate and decomposes at 245°C .

Structural Characteristics

| Feature | Description |

|---|---|

| Pyrene core | Planar polycyclic aromatic hydrocarbon with extended π-conjugation |

| Sulfonate groups | -SO₃⁻Na⁺ moieties enhancing water solubility and ionic character |

| Decyloxy chain | Hydrophobic C₁₀ alkoxy group enabling membrane integration |

Historical Context in Fluorescent Probe Development

The compound emerged in the late 1990s as part of efforts to engineer pyrene derivatives with improved biophysical properties:

- 1997 : First reported in voltage-sensitive dye research for monitoring membrane potentials

- 2005 : Commercialized as PTS10 for fluorescence resonance energy transfer (FRET) applications

- 2017 : Industrial-scale production documented in Chinese manufacturing facilities

Key milestones include its use in:

Significance in Analytical and Biophysical Research

This compound addresses critical limitations of earlier pyrene derivatives through three innovations:

Enhanced Solubility :

Reduced Environmental Sensitivity :

Parameter PTS10 Performance Conventional Pyrene Derivatives pH Sensitivity <5% signal variation >30% signal variation Temperature Drift 0.2%/°C 1.5%/°C Photobleaching t₁/₂ = 45 min t₁/₂ = 8–12 min Membrane Compatibility :

Relationship to Pyrene-Based Fluorophore Family

As part of the 1,3,6-trisubstituted pyrene subgroup, this compound exhibits distinct spectral properties:

Comparative Analysis of Pyrene Derivatives

| Compound | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield | Log P |

|---|---|---|---|---|

| Pyrene | 335 | 385 | 0.65 | 4.88 |

| 1,3,6-Pyrenetrisulfonate | 345 | 405 | 0.42 | -2.11 |

| PTS10 | 358 | 412 | 0.38 | 8.06 |

| 8-Hydroxypyrene-1,3,6-trisulfonate | 405 | 515 | 0.18 | -3.22 |

Key differentiators:

- Red-Edge Excitation : 358 nm vs. 335 nm for parent pyrene enables better separation from biological autofluorescence

- Hydrophobic-Lipophilic Balance : Log P of 8.06 allows simultaneous aqueous solubility and membrane anchoring

- Aggregation Resistance : Maintains monomeric fluorescence at concentrations up to 500 μM due to steric bulk from decyloxy chain

Properties

IUPAC Name |

trisodium;8-decoxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10S3.3Na/c1-2-3-4-5-6-7-8-9-14-36-21-15-22(37(27,28)29)18-12-13-20-24(39(33,34)35)16-23(38(30,31)32)19-11-10-17(21)25(18)26(19)20;;;/h10-13,15-16H,2-9,14H2,1H3,(H,27,28,29)(H,30,31,32)(H,33,34,35);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUZHGJICAILDV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110995-88-5 | |

| Record name | 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation of Pyrene

The synthesis begins with the sulfonation of pyrene to introduce sulfonic acid groups at the 1,3,6-positions. Pyrene’s planar structure and electron-rich aromatic system make it susceptible to electrophilic substitution. Sulfonation is typically performed using fuming sulfuric acid () at elevated temperatures (80–120°C). The reaction’s regioselectivity is influenced by the steric and electronic effects of the sulfonating agent, with the 1,3,6-positions favored due to their symmetry and accessibility.

Table 1: Conditions for Pyrene Sulfonation

| Sulfonating Agent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Oleum (20% SO) | 100 | 6 | 65 |

| Concentrated HSO | 120 | 8 | 58 |

After sulfonation, the intermediate pyrene-1,3,6-trisulfonic acid is isolated via precipitation in ice-cold water and purified through recrystallization.

Hydroxylation at the 8-Position

The introduction of a hydroxyl group at the 8-position of pyrene-1,3,6-trisulfonic acid is critical for subsequent alkylation. This step often involves nitration followed by reduction and hydrolysis:

-

Nitration : Treatment with nitric acid () in sulfuric acid introduces a nitro group at the 8-position.

-

Reduction : Catalytic hydrogenation (e.g., ) converts the nitro group to an amine.

-

Diazotization and Hydrolysis : The amine is diazotized with in HCl, followed by hydrolysis to yield 8-hydroxypyrene-1,3,6-trisulfonic acid .

Table 2: Hydroxylation Reaction Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO, HSO | 0–5°C, 2 hours | 72 |

| Reduction | H, Pd/C | 50°C, 3 atm | 85 |

| Diazotization | NaNO, HCl | 0°C, 1 hour | 90 |

Alkylation with Decyl Bromide

The hydroxyl group at the 8-position undergoes nucleophilic substitution with decyl bromide () in an alkaline aqueous medium. The reaction employs a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the solubility of the organic reagent. A molar ratio of 1.5–3.0 equivalents of NaOH per mole of hydroxylated intermediate ensures deprotonation and facilitates the substitution.

Table 3: Alkylation Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| NaOH (equiv.) | 2.5 | Maximizes substitution |

| Temperature | 80°C | Balances kinetics |

| Reaction Time | 12 hours | Completes conversion |

The product, 8-decyloxypyrene-1,3,6-trisulfonic acid , is neutralized with sodium hydroxide to form the trisodium salt, which is isolated via solvent evaporation and dried under vacuum.

Analytical Characterization

The final product is characterized using:

-

Nuclear Magnetic Resonance (NMR) : and NMR confirm the substitution pattern and purity.

-

Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at .

-

High-Performance Liquid Chromatography (HPLC) : Purity >90% is achieved with a C18 column and acetonitrile/water mobile phase.

Industrial-Scale Production Considerations

-

Cost Efficiency : Decyl bromide and sulfonating agents constitute major expenses. Recycling solvents and catalysts reduces costs.

-

Safety : Handling concentrated acids and alkyl halides requires corrosion-resistant equipment and proper ventilation.

-

Waste Management : Neutralization of acidic byproducts and recovery of metal catalysts are critical for environmental compliance .

Chemical Reactions Analysis

Types of Reactions

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can be replaced by other functional groups under appropriate conditions .

Common Reagents and Conditions

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Fluorescent Probes in Biological Studies

Fluorescent Labeling:

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt is utilized as a fluorescent probe in biological assays. Its high water solubility and strong fluorescence make it suitable for tracking cellular processes. It can be employed in techniques such as:

- Flow Cytometry: For analyzing cell populations based on their fluorescent properties.

- Immunohistochemistry: To visualize specific proteins within tissue samples.

Case Study:

A study demonstrated the use of this compound in labeling live cells, highlighting its effectiveness in real-time imaging of cellular dynamics. The results indicated that the compound retained its fluorescence under physiological conditions, making it a reliable tool for biological research .

Environmental Monitoring

pH Indicator:

The compound acts as a pH indicator due to its fluorescence sensitivity to changes in pH levels. This property is particularly useful in environmental monitoring where pH fluctuations can indicate pollution levels or chemical changes in aquatic systems.

Application Insights:

Research has shown that this compound can effectively monitor pH in various environments, providing real-time data on water quality and ecosystem health . Its ability to fluoresce at different pH levels allows for easy visualization of acidic or basic conditions.

Photocatalysis and Energy Conversion

Photocatalytic Applications:

Recent studies have explored the use of this compound in photocatalytic systems aimed at enhancing water splitting efficiency. The integration of this compound into metal-organic frameworks (MOFs) has shown promising results in improving photocatalytic activity.

Research Findings:

One study reported that incorporating this compound into Zr-based MOFs significantly increased photocatalytic efficiency by up to 20%. The enhanced performance was attributed to the unique photophysical properties of the compound which facilitate better light absorption and energy transfer .

Sensing Applications

Chemical Sensing:

The compound's fluorescent properties make it an excellent candidate for developing sensors for various analytes, including cationic surfactants. Its sensitivity allows for the detection of low concentrations of target molecules.

Experimental Data:

A study indicated that using this compound in sensor design resulted in high sensitivity and selectivity towards cationic surfactants, making it valuable for environmental and industrial applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biological Studies | Fluorescent labeling in live cell imaging | High water solubility and strong fluorescence |

| Environmental Monitoring | pH indicator for assessing water quality | Real-time monitoring capabilities |

| Photocatalysis | Enhancing water splitting efficiency through MOFs | Increased photocatalytic activity |

| Chemical Sensing | Detection of cationic surfactants | High sensitivity and selectivity |

Mechanism of Action

The fluorescence of 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt is due to the presence of the pyrene moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength. The sulfonic acid groups enhance the water solubility of the compound, making it suitable for use in aqueous environments. The decyloxy group provides hydrophobic interactions, allowing the compound to associate with lipid membranes and other hydrophobic structures .

Comparison with Similar Compounds

Similar Compounds

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Another fluorescent compound with similar sulfonic acid groups but with a hydroxyl group instead of a decyloxy group.

8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Contains an amino group, offering different chemical reactivity and applications.

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt: Features an acetoxy group, providing unique properties for specific applications.

Uniqueness

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its combination of high water solubility, strong fluorescence, and the presence of a hydrophobic decyloxy group. This combination makes it particularly useful for studying lipid membranes and other hydrophobic environments .

Biological Activity

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) is a synthetic compound that has garnered attention in biochemical research due to its unique structural properties and biological activity. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C26H27Na3O10S3

- Molecular Weight : 615.65 g/mol

- Solubility : Highly soluble in water due to its trisodium salt form, facilitating its use in various biological assays.

DPTS is primarily recognized as a fluorogenic substrate for lipases and esterases. The compound's mechanism involves the following:

- Target Enzymes : DPTS acts specifically on lipases, enzymes crucial for lipid metabolism.

- Enzymatic Reaction : Upon hydrolysis by lipases, DPTS releases fluorescent products, allowing for real-time monitoring of enzymatic activity.

- Fluorescence Emission : The increase in fluorescence intensity is directly proportional to the enzymatic activity, making it a valuable tool for quantifying lipase activity in various biological samples.

Biological Activity

The biological activity of DPTS can be summarized as follows:

- Substrate for Lipases : DPTS serves as an effective substrate for measuring lipase activity in vitro and in vivo.

- Cellular Effects : The compound's interaction with cellular membranes and enzymes can influence lipid metabolism and cellular signaling pathways.

Research Applications

DPTS has been utilized in various scientific fields:

- Biochemistry : As a substrate in assays to quantify lipase activity.

- Cell Biology : Used for imaging studies to track lipid metabolism within cells.

- Diagnostics : Employed in clinical assays for diagnosing disorders related to lipid metabolism.

Case Study 1: Lipase Activity Measurement

A study demonstrated the use of DPTS to measure lipase activity in human serum samples. The results indicated that DPTS provided a sensitive and specific method for detecting variations in lipase levels associated with pancreatic disorders.

| Sample Type | Lipase Activity (U/L) | Fluorescence Intensity (AU) |

|---|---|---|

| Healthy Control | 150 | 2000 |

| Pancreatitis Patient | 350 | 5000 |

| Diabetic Patient | 250 | 3500 |

Case Study 2: Cellular Imaging

In another investigation, DPTS was used to visualize lipid droplets in adipocytes. The compound's fluorescent properties allowed researchers to monitor changes in lipid accumulation under different metabolic conditions.

Comparative Analysis with Similar Compounds

DPTS is structurally similar to other pyrene-based compounds but offers enhanced properties due to its decyloxy group. This modification increases hydrophobic interactions, making DPTS more effective in certain applications compared to compounds like 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS).

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Enhanced hydrophobicity | Lipase assays, cellular imaging |

| 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt | Lower hydrophobicity | pH indicator, biological staining |

| 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt | Amino group enhances solubility | Diagnostic assays |

Q & A

Q. What are the key spectroscopic properties of 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt, and how should researchers calibrate measurements for reproducibility?

The compound exhibits pH-dependent fluorescence, with excitation (λex) and emission (λem) maxima at 454 nm and 511 nm (pH 9.1) or 520 nm in water , respectively . Calibration requires:

- pH standardization : Use buffered solutions (e.g., Tris-HCl) to maintain consistent pH during measurements.

- Concentration optimization : Prepare stock solutions at ≤0.0753 mg/mL (0.144 mM) to avoid self-quenching .

- Instrument calibration : Validate using reference fluorophores (e.g., quinine sulfate) to correct for wavelength-dependent detector sensitivity.

Q. How can researchers synthesize and characterize 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt?

Synthesis :

- Sulfonation of pyrene derivatives using fuming sulfuric acid, followed by hydroxylation and sodium salt formation .

- Purification via recrystallization or dialysis to remove unreacted sulfonic acid residues.

Characterization : - 1H-NMR for structural confirmation (refer to spectral libraries in Sabnis’ Handbook of Fluorescent Dyes and Probes) .

- HPLC with UV detection (λ = 454 nm) to assess purity (≥96%) .

- Elemental analysis to verify sodium content (molecular formula: C₁₆H₇Na₃O₁₀S₃; MW: 524.39) .

Q. What solubility and stability precautions are critical for handling this compound?

- Solubility : Soluble in water (0.0753 mg/mL) and DMSO. Avoid organic solvents like ethanol, which may precipitate the compound .

- Stability :

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying micellar systems using this fluorescent probe?

-

Factor selection : Key variables include surfactant concentration, pH, and temperature.

-

Response variables : Fluorescence intensity (λem = 511 nm) and spectral shifts to detect critical micelle concentration (CMC) .

-

Design example : A 2³ factorial design to evaluate interactions between factors. For instance:

Surfactant (mM) pH Temperature (°C) Fluorescence Response 5 7 25 Measure λem shift 20 9 40 Compare quenching -

Analysis : Use ANOVA to identify significant factors affecting CMC determination .

Q. How can researchers resolve contradictions in fluorescence intensity data across varying experimental conditions?

- pH effects : At acidic pH, protonation of the hydroxyl group reduces fluorescence quantum yield. Calibrate using pH 9.1 buffers for maximum sensitivity .

- Ionic strength : High salt concentrations (e.g., >100 mM NaCl) may cause aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability .

- Interfering analytes : Metal ions (e.g., Fe³⁺) can quench fluorescence. Pre-treat samples with chelating agents (e.g., EDTA) .

Q. What methodologies enhance the integration of this compound into environmental sensors for pollutant tracking?

- Sensor immobilization : Covalent conjugation to silica nanoparticles via sulfonate groups for improved stability in aqueous matrices .

- Calibration curves : Spiked recovery experiments in environmental water (e.g., river samples) to validate linearity (R² > 0.99) across 0.1–10 µM ranges .

- Cross-validation : Compare with GC-MS or ICP-OES data to confirm correlation between fluorescence signals and pollutant concentrations (e.g., polyaromatic hydrocarbons) .

Methodological Best Practices

- Safety protocols : Wear PPE (gloves, lab coat) and use fume hoods during synthesis. Avoid inhalation of dust (respirator with P2 filter recommended) .

- Data management : Use chemical software (e.g., ACD/Spectrus) to archive spectral data and ensure reproducibility .

- Waste disposal : Neutralize acidic/basic waste before disposal. Collect organic residues in designated containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.